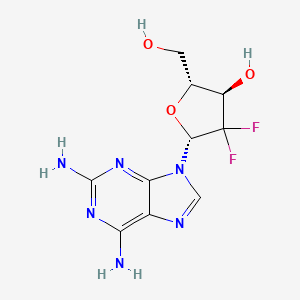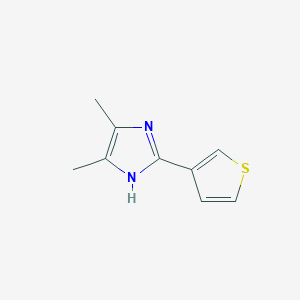
4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole is a heterocyclic compound that features both imidazole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-thiophenecarboxaldehyde with 4,5-dimethyl-1H-imidazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-2-(thiophen-2-yl)-1H-imidazole: Similar structure but with the thiophene ring attached at a different position.
4,5-Dimethyl-2-(furan-3-yl)-1H-imidazole: Contains a furan ring instead of a thiophene ring.
4,5-Dimethyl-2-(pyridin-3-yl)-1H-imidazole: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H10N2S |
|---|---|
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
4,5-dimethyl-2-thiophen-3-yl-1H-imidazole |
InChI |
InChI=1S/C9H10N2S/c1-6-7(2)11-9(10-6)8-3-4-12-5-8/h3-5H,1-2H3,(H,10,11) |
Clé InChI |
UCTUROQMKONXRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C2=CSC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


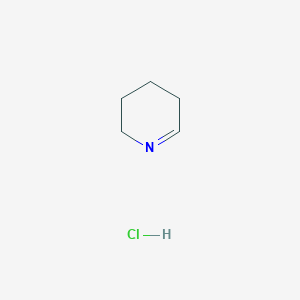
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)
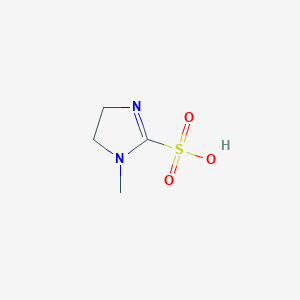


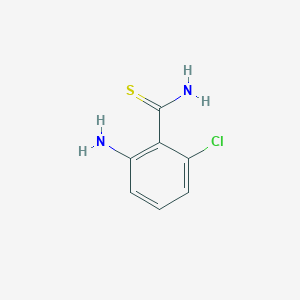

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

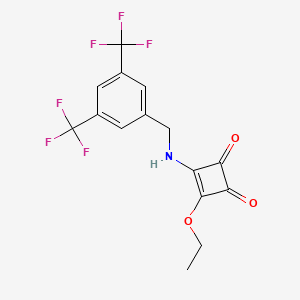
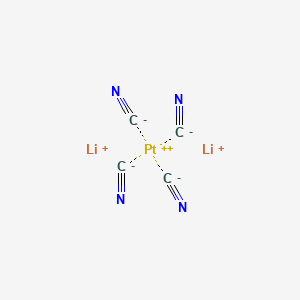
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
